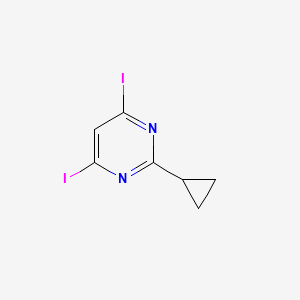
1,8-Naphthyridin-2-ylmethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3. It is a derivative of 1,8-naphthyridine, a heterocyclic compound known for its diverse biological activities and photochemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridin-2-ylmethanamine dihydrochloride can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed synthesis and multicomponent reactions to efficiently generate the desired compound .
化学反応の分析
Types of Reactions
1,8-Naphthyridin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives with reduced nitrogen content.
科学的研究の応用
1,8-Naphthyridin-2-ylmethanamine dihydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,8-naphthyridin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1,8-Naphthyridin-2-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:
1,8-Naphthyridine: The parent compound, known for its diverse biological activities and photochemical properties.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used for the treatment of bacterial infections.
2-Amino-1,8-naphthyridine:
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in various fields .
特性
分子式 |
C9H11Cl2N3 |
|---|---|
分子量 |
232.11 g/mol |
IUPAC名 |
1,8-naphthyridin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-6-8-4-3-7-2-1-5-11-9(7)12-8;;/h1-5H,6,10H2;2*1H |
InChIキー |
YKTCAFWZEAYBHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)

![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)
![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)




![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)



